molecular formula C10H16BrN3 B13299131 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13299131
M. Wt: 258.16 g/mol
InChI Key: RISCJSSTGOQAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethylcyclobutylmethyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the ethylcyclobutylmethyl group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

4-bromo-1-[(1-ethylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H16BrN3/c1-2-10(4-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13)

InChI Key

RISCJSSTGOQAJE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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